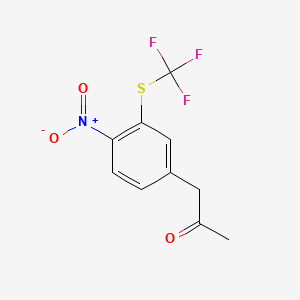

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is a nitro-substituted aryl ketone characterized by a trifluoromethylthio (-SCF₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the phenyl ring. The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions, while the -SCF₃ group contributes to lipophilicity and metabolic stability .

Propriétés

Formule moléculaire |

C10H8F3NO3S |

|---|---|

Poids moléculaire |

279.24 g/mol |

Nom IUPAC |

1-[4-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-2-3-8(14(16)17)9(5-7)18-10(11,12)13/h2-3,5H,4H2,1H3 |

Clé InChI |

ZMKINARQKMOWJL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])SC(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. One common method involves the nitration of 4-(trifluoromethylthio)acetophenone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Amino derivatives: Formed by reduction of the nitro group.

Carboxylic acids: Formed by oxidation of the propan-2-one moiety.

Substituted derivatives: Formed by substitution reactions.

Applications De Recherche Scientifique

1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 279.24 g/mol. It contains a nitro group and a trifluoromethylthio group, which affect its chemical properties and biological activity. The compound is used in research because of its structural characteristics.

Synthesis and Production

The synthesis of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one generally involves industrial production using continuous flow reactors and optimized reaction conditions to improve yield and efficiency. Purification methods like recrystallization and chromatography are used to get high-purity products.

Reactivity and Interactions

Common reagents for reactions involving 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one include potassium permanganate, chromium trioxide, and nucleophiles like amines and thiols. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially influencing enzyme activity and biochemical pathways. The trifluoromethylthio moiety enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.

Analogues

Analogues of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one include:

- 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a nitro group at position 4, which affects its reactivity.

- 1-(3-Nitro-4-trifluoromethoxyphenyl)propan-2-one: This compound has a trifluoromethoxy group instead of a trifluoromethylthio group, influencing its properties.

- 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a chloro group instead of a propan-2-one moiety, altering its reactivity profile.

Mécanisme D'action

The mechanism of action of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Positional Isomers

1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1804238-75-2)

- Structural Differences : The nitro and -SCF₃ groups are swapped (nitro at 2-position, -SCF₃ at 4-position).

- Impact on Properties :

- Reactivity : The para-nitro group (relative to the ketone in the target compound) may enhance conjugation, stabilizing intermediates in reactions like reductive amination. The ortho-nitro isomer (in this analogue) could exhibit steric hindrance near the ketone, reducing reactivity .

- Physical Properties : Similar molecular weight (279.24 g/mol) but differing solubility due to altered dipole moments .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

Functional Group Variations

1-(4-Hydroxy-3-methoxyphenyl)propan-2-one

- Structural Differences : Contains hydroxyl (-OH) and methoxy (-OMe) groups instead of nitro and -SCF₃.

- Electronic Effects: Methoxy is electron-donating, reducing ketone reactivity compared to the electron-withdrawing nitro group. This derivative is more suited for phenolic coupling reactions .

1-(4-(Trifluoromethyl)phenyl)propan-2-one

Key Data Table: Comparative Analysis

Challenges and Opportunities

Activité Biologique

1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806455-37-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 279.24 g/mol

- Structure : The compound features a nitro group and a trifluoromethylthio group, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs can exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitro-substituted phenyl compounds often demonstrate activity against a range of bacterial strains. The presence of the trifluoromethylthio group may enhance lipophilicity and cellular uptake, contributing to increased antimicrobial efficacy.

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may inhibit inflammatory pathways. This inhibition could be mediated through the modulation of specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses.

- Modulation of Cell Signaling : The compound may interfere with key signaling pathways that regulate inflammation and immune responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nitro-substituted phenyl compounds, including derivatives similar to this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential.

Case Study: Inhibition of Inflammatory Response

In vitro assays demonstrated that compounds with structural similarities to this compound could reduce the expression of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.